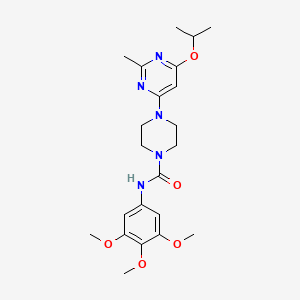

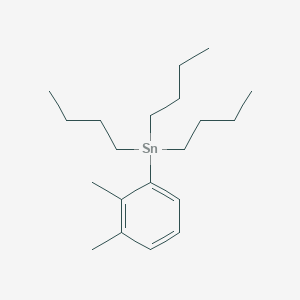

Tributyl-(2,3-dimethylphenyl)stannane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Tributyl-(2,3-dimethylphenyl)stannane can be achieved through a Grignard reaction followed by a Stille coupling reaction. The starting materials include 2,3-dimethylphenyl magnesium bromide, tributyltin chloride, copper (I) iodide, 1,2-dibromoethane, sodium iodide, anhydrous tetrahydrofuran, and anhydrous diethyl ether.Molecular Structure Analysis

The molecular formula of this compound is C20H36Sn . Its average mass is 395.210 Da and its monoisotopic mass is 396.183899 Da .Scientific Research Applications

Synthesis and Chemical Properties

Tributyl-(2,3-dimethylphenyl)stannane and its derivatives are primarily used in organic syntheses. One application is as a hydroxymethyl anion equivalent in the preparation of tributyl[(methoxymethoxy)methyl]stannane. This compound is involved in reactions like metalation with tin and serves as an intermediate in various chemical processes (Danheiser et al., 2003). Additionally, tributyl(3,3,3-trifluoro-1-propynyl)stannane is utilized for synthesizing trifluoromethylated heterocyclic compounds, demonstrating its versatility in creating functionalized molecules (Hanamoto, Hakoshima, & Egashira, 2004).

Organometallic Chemistry

In organometallic chemistry, tributylstannane compounds play a crucial role. For example, they are used in the preparation of (E)-1,3-butadienyl(tributyl)stannane, showcasing their significance in stannylation reactions and subsequent organic transformations (Gómez, López, & Fraser-Reid, 1993).

Carbon Dioxide Reactivity

Research has explored the reactivity of carbon dioxide with different stannanes, including tributylstannanes. This research provides insight into processes like dimethyl carbonate synthesis, highlighting the reactivity and potential applications of these compounds in environmental chemistry (Ballivet-Tkatchenko, Douteau, & Stutzmann, 2000).

Catalysis and Reaction Mechanisms

Tributylstannane derivatives are also significant in catalysis and understanding reaction mechanisms. For instance, the palladium-catalyzed addition of tin-germanium bonds to allenes, using tributyl(trimethylgermyl)stannane, sheds light on the regioselectivity and mechanistic aspects of these types of reactions (Mitchell, Schneider, & Fröhling, 1990).

Properties

IUPAC Name |

tributyl-(2,3-dimethylphenyl)stannane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.3C4H9.Sn/c1-7-5-3-4-6-8(7)2;3*1-3-4-2;/h3-5H,1-2H3;3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGWEPFHHCKNHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36Sn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzimidazol-2-ylsulfanyl)-1-[2,4-bis(difluoromethoxy)phenyl]ethanone hydrobromide](/img/structure/B2684704.png)

![N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2684713.png)

![N-(2,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2684716.png)

![2-Amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2684722.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid](/img/structure/B2684726.png)